methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Descripción
Methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine derivative featuring a fused imidazo[2,1-f]purine core. The compound is substituted at position 8 with a 3-methoxypropyl group and at positions 1 and 7 with methyl groups.
Propiedades
IUPAC Name |
methyl 2-[6-(3-methoxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c1-10-8-20-12-13(17-15(20)19(10)6-5-7-25-3)18(2)16(24)21(14(12)23)9-11(22)26-4/h8H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJZEXQNYSUGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.
- Molecular Formula : C14H19N3O5
- Molecular Weight : 309.32 g/mol
- CAS Number : 1086386-38-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazo[2,1-f]purine scaffold is known for its ability to inhibit certain enzymes and modulate signaling pathways. The presence of the methoxypropyl group may enhance its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit antimicrobial properties. For instance, compounds structurally related to methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate have shown promising results against various bacterial strains.
| Compound | Activity (MIC90) | Target Organism |
|---|---|---|
| Compound A | 0.5 µM | Mycobacterium tuberculosis |
| Compound B | 0.72 µM | Mycobacterium marinum |
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.
Case Studies
- In Vitro Studies : A study on structurally similar compounds demonstrated that modifications at the C8 position significantly influenced the antimicrobial activity against Mycobacterium species. The presence of a methoxy group was associated with increased potency.
- In Vivo Studies : While in vitro results are promising, in vivo studies have shown variable outcomes due to rapid metabolism and clearance rates. Compounds similar to methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate often exhibit short half-lives when administered in animal models.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it undergoes significant metabolic transformation. Research indicates that the half-life is less than 10 minutes in certain models due to rapid hepatic metabolism.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents at position 8 and the nature of the fused heterocyclic system. Key comparisons include:
Table 1: Structural Comparison
Physicochemical and Spectral Properties
- Solubility and Polarity : The target compound’s 3-methoxypropyl group introduces an ether linkage, increasing polarity compared to aryl-substituted analogs (e.g., 2-methylphenyl in ). This may enhance aqueous solubility relative to more lipophilic derivatives like 7h (difluorobenzyl) or 7i (dichlorobenzyl) .
- Spectral Data :
- 1H NMR : The target’s methoxypropyl group would exhibit characteristic signals: a singlet for the methoxy (-OCH₃) at ~3.3 ppm and multiplets for methylene (-CH₂-) groups at ~1.5–2.2 ppm, similar to propyl esters in .
- IR : Expected peaks include C=O stretches (~1740 cm⁻¹ for ester and ~1650 cm⁻¹ for dioxo groups), aligning with analogs in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
